molecular formula C12H27IOSi B14298710 tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane CAS No. 114047-45-9

tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane

Cat. No.: B14298710
CAS No.: 114047-45-9
M. Wt: 342.33 g/mol
InChI Key: OZNGWIAEVJGPIB-UHFFFAOYSA-N
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Description

tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethyl group, and an iodinated butoxy group attached to a dimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane can be synthesized through a multi-step process starting from tert-butyl(chloro)dimethylsilane. The general synthetic route involves the following steps:

    Formation of the butoxy intermediate: tert-Butyl(chloro)dimethylsilane reacts with 2-ethyl-4-hydroxybutanol in the presence of a base such as sodium hydride to form tert-butyl(2-ethyl-4-hydroxybutoxy)dimethylsilane.

    Iodination: The hydroxy group in the intermediate is then converted to an iodide using reagents like iodine and triphenylphosphine, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding silanols or siloxanes.

    Reduction Reactions: The iodide group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of tert-butyl(2-ethyl-4-substituted butoxy)dimethylsilane derivatives.

    Oxidation: Formation of tert-butyl(2-ethyl-4-iodobutoxy)silanol or siloxane derivatives.

    Reduction: Formation of tert-butyl(2-ethyl-4-butoxy)dimethylsilane.

Scientific Research Applications

tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.

    Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

    Medicine: Investigated for its role in drug delivery systems and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which tert-butyl(2-ethyl-4-iodobutoxy)dimethylsilane exerts its effects depends on the specific application. In chemical reactions, the iodide group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with cellular components through covalent bonding or non-covalent interactions, depending on the functional groups present.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl(4-iodobutoxy)dimethylsilane: Similar structure but lacks the ethyl group.

    tert-Butyl(2-ethyl-4-chlorobutoxy)dimethylsilane: Similar structure but with a chloride instead of an iodide group.

    tert-Butyl(2-ethyl-4-bromobutoxy)dimethylsilane: Similar structure but with a bromide instead of an iodide group.

Uniqueness

tert-Butyl(2-ethyl-4-iodobutoxy)dimethylsilane is unique due to the presence of both an ethyl group and an iodinated butoxy group. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs.

Properties

CAS No.

114047-45-9

Molecular Formula

C12H27IOSi

Molecular Weight

342.33 g/mol

IUPAC Name

tert-butyl-(2-ethyl-4-iodobutoxy)-dimethylsilane

InChI

InChI=1S/C12H27IOSi/c1-7-11(8-9-13)10-14-15(5,6)12(2,3)4/h11H,7-10H2,1-6H3

InChI Key

OZNGWIAEVJGPIB-UHFFFAOYSA-N

Canonical SMILES

CCC(CCI)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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